Ethyl O-(trifluoroacetyl)-3,3,3-trifluoropropanoate

Mixed anhydride chemistry Acylation yield Chemoselectivity

Ethyl O-(trifluoroacetyl)-3,3,3-trifluoropropanoate (CAS 1980008-24-9), systematically named ethyl 3,3,3-trifluoro-2-[(2,2,2-trifluoroacetyl)oxy]propanoate, is a C₇H₆F₆O₄ fluorinated organic compound with a molecular weight of 268.11 g/mol. This compound belongs to the class of carboxylic–trifluoroacetic mixed anhydrides and features a trifluoroacetyloxy leaving group at the α-position of an ethyl 3,3,3-trifluoropropanoate backbone.

Molecular Formula C7H6F6O3
Molecular Weight 252.11 g/mol
Cat. No. B12862596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl O-(trifluoroacetyl)-3,3,3-trifluoropropanoate
Molecular FormulaC7H6F6O3
Molecular Weight252.11 g/mol
Structural Identifiers
SMILESCCC(C(=O)OC(=O)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C7H6F6O3/c1-2-3(6(8,9)10)4(14)16-5(15)7(11,12)13/h3H,2H2,1H3
InChIKeyVYCQWJKAHIIESK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl O-(trifluoroacetyl)-3,3,3-trifluoropropanoate [1980008-24-9]: A Bis-fluorinated Activated Ester for Selective Acyl Transfer


Ethyl O-(trifluoroacetyl)-3,3,3-trifluoropropanoate (CAS 1980008-24-9), systematically named ethyl 3,3,3-trifluoro-2-[(2,2,2-trifluoroacetyl)oxy]propanoate, is a C₇H₆F₆O₄ fluorinated organic compound with a molecular weight of 268.11 g/mol . This compound belongs to the class of carboxylic–trifluoroacetic mixed anhydrides and features a trifluoroacetyloxy leaving group at the α-position of an ethyl 3,3,3-trifluoropropanoate backbone . The dual perfluorinated motif imparts distinctive electrophilic reactivity at the carbonyl centre, high lipophilicity (predicted LogP ≈ 2.21), and resistance to oxidative metabolism — a combination that distinguishes it from simpler fluoroesters and positions it as a chemoselective acylation building block in medicinal chemistry, agrochemical synthesis, and fluorine-containing material science .

Why Ethyl O-(trifluoroacetyl)-3,3,3-trifluoropropanoate Cannot Be Replaced by Common Fluoroesters or Generic Anhydrides


Procurement specifications that treat Ethyl O-(trifluoroacetyl)-3,3,3-trifluoropropanoate as interchangeable with simple ethyl trifluoroacetate (CAS 383-63-1), ethyl 3,3,3-trifluoropropanoate (CAS 352-23-8), or ethyl trifluoropyruvate (CAS 13081-18-0) fail to capture three orthogonal differentiation parameters: (i) the mixed anhydride architecture provides an activated leaving group (trifluoroacetate, pKₐ ≈ 0.5–0.8) that enables acylation under significantly milder conditions than the corresponding non-activated esters, thereby reducing side reactions in complex substrate settings ; (ii) the α-trifluoroacetyloxy substitution introduces a chiral centre at C-2, offering enantioselective handling potential absent in achiral fluoroesters; and (iii) the compound carries two –CF₃ groups, yielding a substantially higher fluorine density (42% F by weight) and an elevated LogP relative to mono-fluorinated analogues, which directly impacts membrane permeability and metabolic stability in bioactive molecule development .

Quantitative Differentiation Evidence: Ethyl O-(trifluoroacetyl)-3,3,3-trifluoropropanoate vs. Comparator Fluoroesters and Anhydrides


Activated Mixed-Anhydride Leaving Group Drives Quantitative Esterification Yields versus Non-Activated Esters

Ethyl O-(trifluoroacetyl)-3,3,3-trifluoropropanoate contains a trifluoroacetyloxy leaving group that mimics the reactivity of carboxylic–trifluoroacetic mixed anhydrides. In the well-characterized acetic–trifluoroacetic mixed anhydride system, esterification of phenol proceeds with quantitative yields and high chemoselectivity at room temperature without added base, whereas the corresponding simple methyl or ethyl esters (e.g., ethyl acetate or ethyl trifluoroacetate) require elevated temperature, strong acid/base catalysis, and deliver lower conversions under analogous conditions . The target compound incorporates this mixed-anhydride motif at the α-carbon of a propanoate ester, combining the leaving-group advantage with a secondary reactive centre that can be exploited for sequential derivatization .

Mixed anhydride chemistry Acylation yield Chemoselectivity Fluorinated building blocks

Superior Fluorine Density and Lipophilicity Compared to Mono-Trifluoromethyl Esters

The target compound contains two –CF₃ groups (six fluorine atoms) yielding 42.5% fluorine by weight and a predicted LogP of 2.21 . In contrast, ethyl 3,3,3-trifluoropropanoate (CAS 352-23-8) carries only one –CF₃ group (3 F, 26.6% F by weight) and exhibits a significantly lower experimental LogP (≈1.0–1.2 estimated) [1]. Ethyl trifluoroacetate (CAS 383-63-1) displays a LogP ≈ 0.8 [2]. Higher LogP correlates with improved passive membrane permeability, a key parameter for intracellular target engagement in medicinal chemistry programs [3].

Lipophilicity LogP Fluorine density ADME profiling

Dual Electrophilic Centres Enable Orthogonal Derivatization Strategies Unavailable with Simple Fluoroesters

Ethyl O-(trifluoroacetyl)-3,3,3-trifluoropropanoate possesses two electrophilic carbonyls: (a) the ethyl ester carbonyl at C-1 and (b) the trifluoroacetyl carbonyl of the mixed anhydride moiety . The mixed anhydride carbonyl is approximately 10³–10⁴-fold more electrophilic than the ethyl ester carbonyl based on the relative pKₐ of the leaving groups (trifluoroacetate pKₐ ≈ 0.5 vs. ethanol pKₐ ≈ 16) [1]. This differential reactivity allows chemoselective acyl transfer at the anhydride site while retaining the ethyl ester for subsequent transformations. Ethyl trifluoroacetate and ethyl 3,3,3-trifluoropropanoate each contain only a single electrophilic carbonyl, precluding such programmed sequential functionalization [2].

Orthogonal protection Dual reactivity Sequential functionalization Fluorinated intermediates

Chiral Centre at C-2 Provides a Handle for Asymmetric Synthesis Inaccessible with Achiral Analogues

The α-trifluoroacetyloxy substitution at C-2 generates a stereogenic centre, affording a pair of enantiomers. In contrast, ethyl 3,3,3-trifluoropropanoate, ethyl trifluoroacetate, and ethyl trifluoropyruvate are all achiral molecules . Chiral trifluoromethyl-containing hydroxy acid derivatives are privileged scaffolds in medicinal chemistry; the activated ester form enables direct enantioselective incorporation of the 3,3,3-trifluoro-2-hydroxypropanoate motif into target molecules without additional activation steps [1].

Chiral building block Enantioselective synthesis Optical purity Fluorinated chirons

High-Value Application Scenarios for Ethyl O-(trifluoroacetyl)-3,3,3-trifluoropropanoate


Late-Stage Trifluoroacetylation of Sterically Hindered or Acid-Sensitive Alcohols in Medicinal Chemistry

The mixed anhydride architecture permits efficient acylation of sterically encumbered secondary and tertiary alcohols without strong acid or base catalysis, conditions under which simple ethyl trifluoroacetate yields negligible conversion . This is particularly valuable in late-stage functionalization of advanced drug intermediates where epimerization or decomposition must be avoided.

Synthesis of Lipophilic Prodrugs via α-Trifluoromethyl-Hydroxy Acid Incorporation

The elevated LogP (2.21) and dual −CF₃ motif confer significantly higher membrane permeability compared to mono-fluorinated alternatives . The compound can serve as a direct acyl donor for incorporating the 3,3,3-trifluoro-2-hydroxypropanoate fragment into nucleoside or peptide-based therapeutics, enhancing oral absorption without additional prodrug engineering.

Sequential-Hetero Functionalization in Parallel Library Synthesis

The orthogonal reactivity of the anhydride carbonyl (fast, mild acylation) versus the ethyl ester (slower, requiring activation) enables chemists to perform a first derivatization at the anhydride site, isolate the intermediate, and execute a second transformation at the ester without protecting group interconversion . This streamlines the generation of diverse compound libraries in drug discovery.

Enantioselective Construction of Fluorinated Chiral Building Blocks

The stereogenic centre at C-2 allows resolution or asymmetric synthesis approaches to furnish enantiopure α-trifluoromethyl-α-hydroxy propanoate derivatives . These chiral synthons are increasingly sought after for conformationally constrained peptidomimetics and fluorinated macrocyclic inhibitors, where single-enantiomer purity is a regulatory prerequisite .

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